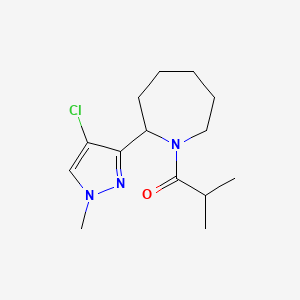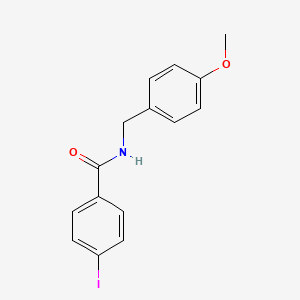
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as UMB 425, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has also been shown to modulate the activity of GABA receptors and to inhibit the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 for lab experiments is its high potency and selectivity, which allows for precise control over its effects. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, researchers may explore its potential as a modulator of the immune system, as well as its potential as a tool for studying the dopamine and serotonin systems in the brain. Overall, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is a promising compound that has the potential to make significant contributions to the field of pharmacology and neuroscience.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 involves several steps, including the reaction of 3,5-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with piperazine-1-carboxylic acid to form N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. One area of particular interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-16(2)13-17(12-15)21-20(24)23-9-7-22(8-10-23)18-5-4-6-19(14-18)25-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFVMUKBPRTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-[3-(pyridin-2-ylmethoxy)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5489100.png)
![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5489106.png)
![2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5489109.png)

![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
![5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-N-isopropylpyrimidin-2-amine](/img/structure/B5489122.png)

![N-[3-(4-ethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5489134.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5489141.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-cyclopropyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5489160.png)

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![3-({[1-(4-methylphenyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5489198.png)